

Foreword: A Scientist's Perspective on Molecular Characterization

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Compound of Interest

Compound Name: 5-Methyloxazol-2-amine

Cat. No.: B1590503

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In modern drug discovery and materials science, the journey from a promising molecular scaffold to a functional, real-world application is paved with data. It is not enough to simply synthesize a novel compound; we must understand its fundamental character—how it behaves in various environments, how it interacts with biological systems, and how its structure dictates its function. **5-Methyloxazol-2-amine**, a member of the invaluable oxazole family of heterocycles, is one such compound. Its structural motifs appear in numerous biologically active molecules, making a thorough understanding of its physicochemical properties essential for any researcher looking to utilize it as a building block for future innovations.

This guide is structured not as a rigid data sheet, but as a narrative that walks the researcher through the essential properties of **5-Methyloxazol-2-amine**. We begin with its identity and core characteristics, move to the practical methodologies for determining these properties, and conclude with a forward-looking perspective on its application. Where experimental data is sparse, we have focused on providing robust, validated protocols and predictive insights, empowering you, the scientist, to generate the necessary data with confidence. This is a guide to not only what is known but also how to discover what is not.

Core Identity and Physicochemical Summary

5-Methyloxazol-2-amine is a heterocyclic amine built upon an oxazole ring. The presence of the amino group at the 2-position and the methyl group at the 5-position defines its unique electronic and steric characteristics, which in turn govern its physical and chemical behavior.

Property	Value / Description	Source(s)
IUPAC Name	5-methyl-1,3-oxazol-2-amine	[1]
Synonyms	2-Amino-5-methyloxazole, 5-Methyl-1,3-oxazol-2-amine	
CAS Number	33124-04-8	[1][2][3]
Molecular Formula	C ₄ H ₆ N ₂ O	
Molecular Weight	98.10 g/mol	[3]
Physical Form	Solid, powder	[1]
Melting Point	61-63 °C	[1]
Aqueous Solubility	4.77 x 10 ⁴ mg/L (at 25 °C, calculated)	[2]
Density	1.2 ± 0.1 g/cm ³ (calculated)	[2]
Lipophilicity (LogP)	Experimentally Not Determined	
Ionization Constant (pKa)	Experimentally Not Determined	

Fundamental Physicochemical Properties: A Deeper Dive

Understanding the "why" behind each property is as crucial as the value itself. These parameters are interconnected and provide a holistic view of the molecule's potential behavior in a research or development setting.

Melting Point: A Sentinel of Purity

The melting point is a fundamental thermal property that provides a primary indication of a compound's purity. For **5-Methyloxazol-2-amine**, the experimentally determined melting point is a sharp range of 61-63 °C[1]. A broad melting range would suggest the presence of impurities, which can significantly impact the outcomes of biological assays and chemical reactions.

Protocol for Melting Point Determination (Capillary Method)

This standard protocol ensures an accurate and reproducible measurement of the melting point.

- **Sample Preparation:** Ensure the sample is completely dry and finely powdered. A small amount is packed into a capillary tube to a depth of 2-3 mm.
- **Instrument Setup:** Place the capillary tube into a calibrated melting point apparatus.
- **Measurement:**
 - Heat the apparatus rapidly to about 10-15 °C below the expected melting point (i.e., to ~50 °C).
 - Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.
 - Record the temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The range between these two points is the melting range.
- **Validation:** It is good practice to calibrate the apparatus periodically using certified standards (e.g., vanillin, caffeine).

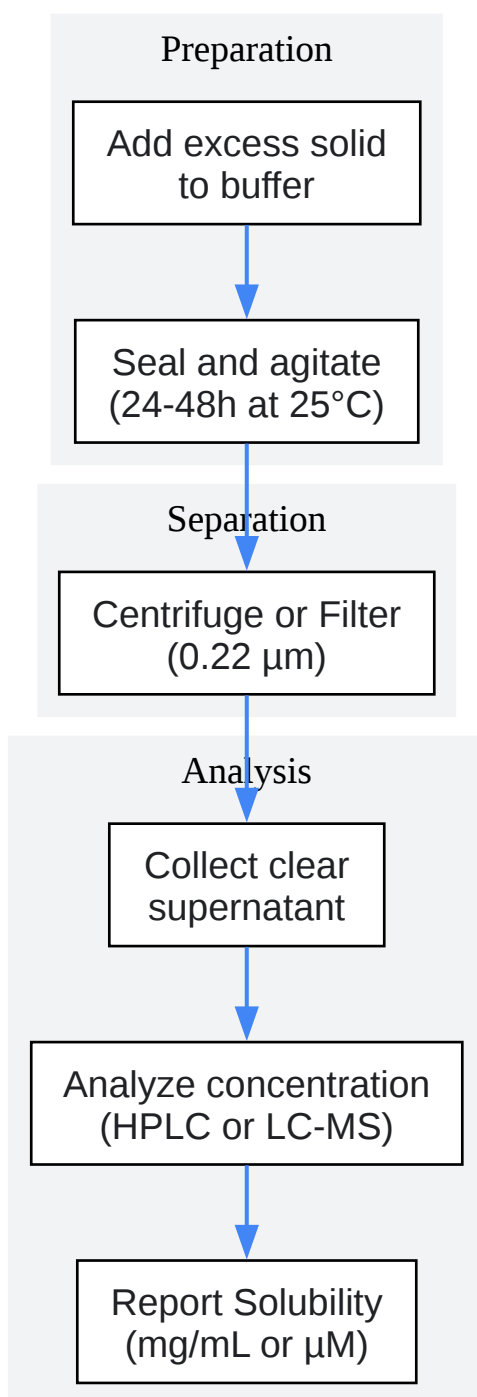
Aqueous Solubility: The Gateway to Bioavailability

For a compound to be biologically active, it must first be in solution. Aqueous solubility is therefore a critical parameter in drug development. A calculated solubility for **5-Methyloxazol-2-amine** is approximately 47.7 g/L, suggesting high solubility[2]. This is attributable to its small size and the presence of the polar amino group, which can participate in hydrogen bonding with water[4]. However, calculated values are predictions; experimental determination is essential for confirmation.

Protocol for Equilibrium Solubility Determination

This method measures the thermodynamic solubility, which is the true equilibrium point of the dissolved and solid states.

- **Sample Preparation:** Add an excess amount of the solid compound to a known volume of a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial. The excess solid ensures that a saturated solution is formed.
- **Equilibration:** Seal the vial and agitate it at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A shaker or rotator is used for this purpose.
- **Phase Separation:** After equilibration, the undissolved solid must be removed. This is achieved by either centrifugation at high speed or filtration through a fine-pore (e.g., 0.22 μm) filter. This step is critical to avoid aspirating solid particles, which would artificially inflate the measured concentration.
- **Quantification:** Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
- **Calculation:** The solubility is reported in units such as mg/mL or μM based on the measured concentration of the saturated solution.



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Caption: Workflow for Equilibrium Solubility Measurement.

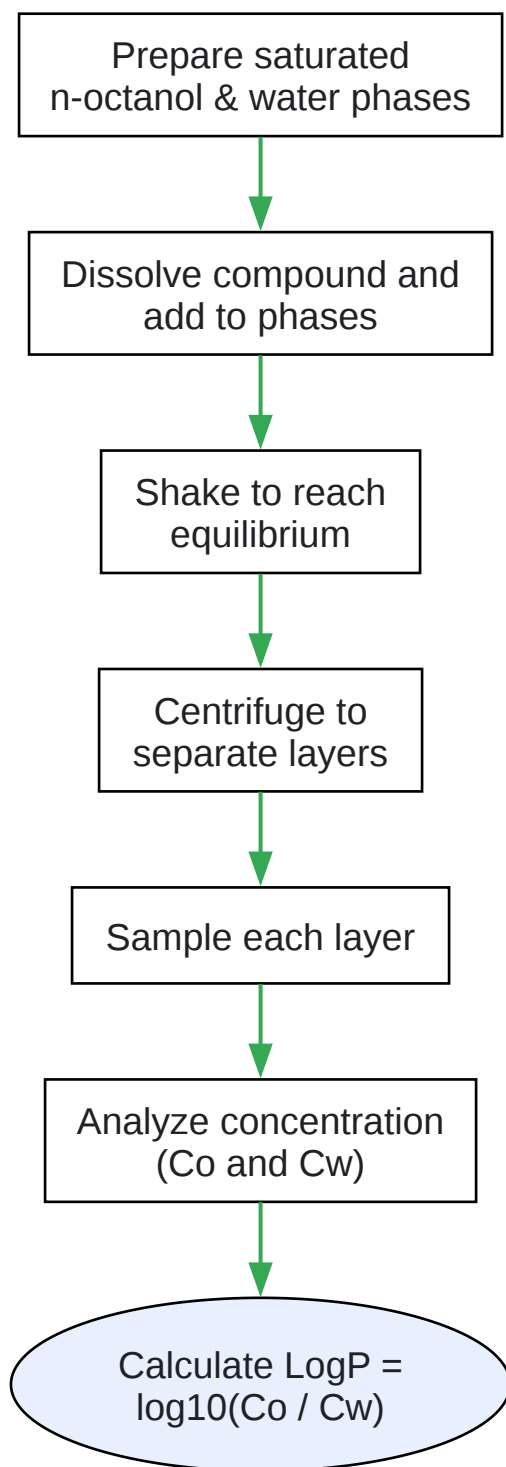
Lipophilicity (LogP/LogD): Balancing Permeability and Solubility

Lipophilicity, the "oil-loving" nature of a molecule, is a key determinant of its ability to cross biological membranes. It is typically measured as the partition coefficient (LogP) between n-octanol and water. While no experimental LogP value for **5-Methyloxazol-2-amine** is publicly available, its structure suggests a relatively low LogP. The presence of two heteroatoms and a primary amine group contributes to its polarity, favoring the aqueous phase. For ionizable molecules like this one, the distribution coefficient (LogD) at a specific pH (e.g., physiological pH 7.4) is more relevant. As a basic compound, it will be significantly protonated at pH 7.4, further increasing its hydrophilicity and resulting in a LogD value lower than its LogP.

Protocol for Shake-Flask LogP Determination

This classic method remains the gold standard for measuring lipophilicity.

- **Phase Preparation:** Prepare mutually saturated solutions of n-octanol and water (or a relevant buffer for LogD). This is done by vigorously mixing the two solvents and allowing them to separate overnight.
- **Compound Addition:** Prepare a stock solution of the compound in one of the phases (e.g., the phase in which it is more soluble). Add a small aliquot to a vial containing known volumes of the pre-saturated n-octanol and water. The final concentration should be within the linear range of the analytical method.
- **Equilibration:** Tightly cap the vial and shake it for a set period (e.g., 1-3 hours) to allow the compound to partition between the two phases until equilibrium is reached.
- **Phase Separation:** Centrifuge the vial to ensure a clean and complete separation of the n-octanol and water layers.
- **Quantification:** Carefully sample each phase and measure the compound's concentration in both the aqueous (C_w) and n-octanol (C_o) layers using a suitable analytical technique (e.g., HPLC-UV).
- **Calculation:** The partition coefficient is calculated as: $P = C_o / C_w$ LogP = log₁₀(P)



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